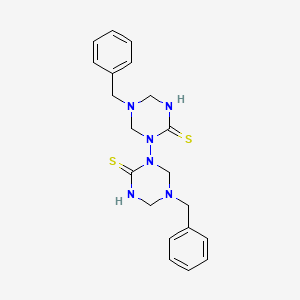![molecular formula C21H15ClN6O B11183296 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11183296.png)
9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and triazoles, which undergo cyclization and functional group modifications to form the desired compound. Common reagents used in these reactions include various chlorinating agents, methylating agents, and pyridylmethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and division. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar core structure and is also studied for its kinase inhibitory properties.
Uniqueness
What sets 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its specific substitution pattern, which can result in unique binding affinities and selectivities for different kinases. This can lead to more targeted therapeutic effects and potentially fewer side effects .
Properties
Molecular Formula |
C21H15ClN6O |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-5-methyl-11-(pyridin-4-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C21H15ClN6O/c1-13-24-21-25-17-7-10-27(12-14-5-8-23-9-6-14)20(29)18(17)19(28(21)26-13)15-3-2-4-16(22)11-15/h2-11H,12H2,1H3 |
InChI Key |
MFFMODVRYDGGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CC4=CC=NC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183213.png)
![Ethyl 4-[2,5-dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoate](/img/structure/B11183216.png)
![7-Benzyl-1-(4-methoxyphenyl)-8-methyl-3-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11183226.png)
![(2-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11183231.png)
![2-amino-4',6'-diethyl-4',8'-dimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11183244.png)
![4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11183247.png)

![ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11183258.png)

![3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11183269.png)
![5-(4-bromobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11183282.png)
![9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11183287.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11183289.png)
![7-(2,3-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11183292.png)
